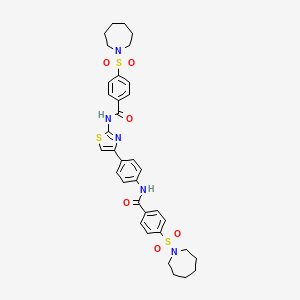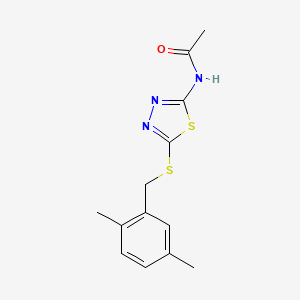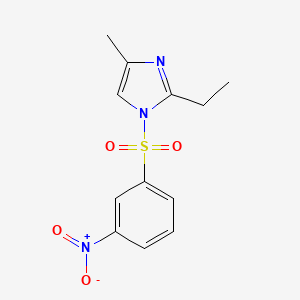![molecular formula C19H22FN3O3S B2691728 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide CAS No. 2034454-36-7](/img/structure/B2691728.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide is a synthetic organic compound known for its unique structural properties and diverse applications in various scientific fields. Its distinct molecular framework and the presence of functional groups make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide involves several key steps, typically starting with the functionalization of a benzothiadiazole core. The introduction of fluoro and methyl groups is achieved through specific substitution reactions, often requiring the use of fluorinating and methylating reagents under controlled conditions. Subsequent steps include the formation of the amide linkage, where a primary amine and a carboxylic acid derivative undergo condensation in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production scales up these laboratory methods, often using flow chemistry techniques to enhance reaction efficiency and product yield. Continuous flow reactors allow precise control over reaction parameters, leading to improved reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The presence of the benzothiadiazole ring allows for oxidation reactions under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups within the molecule can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution, particularly involving the fluoro group, can occur with nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like KMnO4 and H2O2, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents (e.g., DMF, DMSO) and temperatures ranging from room temperature to elevated conditions, depending on the desired transformation.
Major Products: The major products of these reactions vary widely, from oxidized derivatives to reduced forms and substituted analogs
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a versatile intermediate for the development of more complex molecules
Biology: Biologically, the compound may exhibit activity against specific enzymes or receptors, making it a candidate for drug development. Its structural components suggest potential interactions with biological macromolecules, warranting further exploration in pharmacological studies.
Medicine: In medicinal chemistry, derivatives of this compound can be screened for therapeutic efficacy against various diseases. The presence of the fluoro and methyl groups enhances its pharmacokinetic properties, potentially improving bioavailability and metabolic stability.
Industry: Industrially, it can be used in the synthesis of advanced materials, including polymers and electronic devices. Its electronic properties, imparted by the benzothiadiazole core, make it a candidate for organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide exerts its effects involves interaction with specific molecular targets. These targets include enzymes, receptors, or ion channels, where the compound’s functional groups engage in hydrogen bonding, hydrophobic interactions, or electrostatic interactions. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel conductance, leading to the desired biological effects.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide stands out due to its unique combination of fluoro and methyl substitutions on the benzothiadiazole ring. This combination enhances its chemical reactivity and biological activity, distinguishing it from analogs such as:
2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl derivatives without the fluoro group.
Compounds with different alkyl or aryl substitutions on the amide linkage.
Other benzothiadiazole-based compounds with varying electronic properties.
Pretty fascinating stuff, right? Anything specific you want to dig deeper into?
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-14(15-6-4-3-5-7-15)12-19(24)21-10-11-23-18-13-16(20)8-9-17(18)22(2)27(23,25)26/h3-9,13-14H,10-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBSWEBMQSFLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2691646.png)
![1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2691649.png)

![N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2691654.png)


![3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691659.png)
![N-(1,4-Dioxan-2-ylmethyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2691660.png)
![7,7-Dimethoxyspiro[3.3]heptan-2-amine](/img/structure/B2691661.png)
![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)


![8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2691667.png)
![2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2691668.png)
